molecular formula C21H25N5 B4919825 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B4919825
M. Wt: 347.5 g/mol
InChI Key: IJGWBLPQNWAUHS-UHFFFAOYSA-N
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Description

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethylphenyl group and a pyridin-2-ylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This intermediate is then reacted with 4-pyridin-2-ylpiperazine in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine is unique due to its combination of a pyrazole ring with a piperazine and pyridine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-16-6-7-18(13-17(16)2)21-19(14-23-24-21)15-25-9-11-26(12-10-25)20-5-3-4-8-22-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGWBLPQNWAUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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